molecular formula C11H8F6O4 B589881 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 CAS No. 1330172-70-7

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

Cat. No. B589881
M. Wt: 321.19
InChI Key: YPGYLCZBZKRYQJ-CBYSEHNBSA-N
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Patent
US03996280

Procedure details

To 9.4 g. (30 mmoles) of 2,5-di-(2,2,2-trifluoroethoxy)benzoic acid are added 2 drops of dimethylformamide and 7.2 ml. (11.9 g., 100 mmoles) of purified thionyl chloride. The product is refluxed for 3 hours and excess thionyl chloride is removed in vacuo (steam bath/water aspirator pressure). Last traces of thionyl chloride are removed by similar vacuum distillation with added benzene. The product is 2,5-di-(2,2,2-trifluoroethoxy)benzoyl chloride according to infrared spectral measurement.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:10][C:6]=1[C:7](O)=[O:8].S(Cl)([Cl:24])=O>CN(C)C=O>[F:1][C:2]([F:21])([F:20])[CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:10][C:6]=1[C:7]([Cl:24])=[O:8]

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The product is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride is removed in vacuo (steam bath/water aspirator pressure)
CUSTOM
Type
CUSTOM
Details
Last traces of thionyl chloride are removed by similar vacuum distillation with added benzene

Outcomes

Product
Name
Type
Smiles
FC(COC1=C(C(=O)Cl)C=C(C=C1)OCC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.